molecular formula C16H11BrN2OS B13724417 (5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13724417
M. Wt: 359.2 g/mol
InChI Key: AIAAGBKUKPRENQ-GXDHUFHOSA-N
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Description

(5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound characterized by its unique structure, which includes a bromobenzylidene group, a phenyl group, and a sulfanyl group attached to an imidazol-4-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-bromobenzaldehyde with 3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Various substituted benzylidene derivatives

Scientific Research Applications

(5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-bromobenzylidene)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
  • 2,7-bis(3-bromobenzylidene)cycloheptanone

Uniqueness

(5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H11BrN2OS

Molecular Weight

359.2 g/mol

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11BrN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)/b14-10+

InChI Key

AIAAGBKUKPRENQ-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=S

Origin of Product

United States

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